Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is a complex organic compound that features both a purine and piperidine moiety, making it of significant interest in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 276.29 g/mol. This compound is classified as a piperidine derivative and is recognized for its potential applications in drug development due to its unique structural characteristics.
The synthesis of ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate typically involves several key steps. One common synthetic route includes the reaction of 1H-purin-6-amine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl ester derivative. The reaction is generally conducted in an organic solvent like dichloromethane at room temperature, with progress monitored by thin-layer chromatography.
This method allows for a relatively straightforward synthesis of the compound, suitable for both laboratory and potential industrial scale production.
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate exhibits a distinct structure characterized by a piperidine ring fused with a purine base. The compound's structural formula can be represented as follows:
InChI=1S/C12H16N6O2/c1-2-20-12(19)18-5-3-17(4-6-18)11-9-10(14-7-13-9)15-8-16-11/h7-8H,2-6H2,1H3,(H,13,14,15,16)
NVDONUZZBAEOBG-UHFFFAOYSA-N
These identifiers provide insight into the compound's chemical structure and assist in database searches for further information.
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate can participate in various chemical reactions typical of both piperidine and purine derivatives. These include:
Each reaction pathway offers opportunities for synthesizing novel compounds with potentially enhanced biological activity.
The mechanism of action for ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is primarily linked to its interaction with biological targets influenced by its structural components:
The specific pharmacodynamics and pharmacokinetics of this compound are still under investigation but suggest diverse therapeutic potentials.
These properties indicate that ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is stable under normal laboratory conditions but may require careful handling due to its organic nature.
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate has several scientific applications:
CAS No.: 2508-01-2
CAS No.: 676-99-3
CAS No.: 17869-27-1
CAS No.: 1990-01-8
CAS No.: 210769-82-7
CAS No.: 6971-20-6